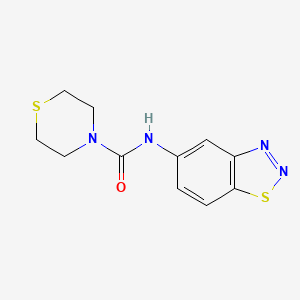

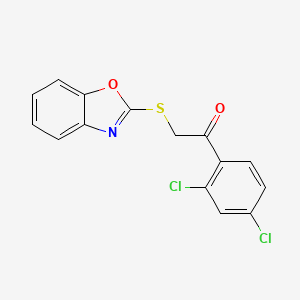

6-propyl-3-pyridinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-propyl-3-pyridinecarbothioamide (PTZ) is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a convulsant agent that is commonly used in animal models to induce seizures for research purposes.

Mecanismo De Acción

6-propyl-3-pyridinecarbothioamide induces seizures by blocking the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for preventing excessive neuronal activity. By blocking GABA activity, 6-propyl-3-pyridinecarbothioamide increases neuronal excitability and leads to the generation of seizures.

Biochemical and Physiological Effects:

6-propyl-3-pyridinecarbothioamide-induced seizures are characterized by a number of biochemical and physiological changes. These include changes in neurotransmitter release, alterations in ion channel activity, and changes in gene expression. 6-propyl-3-pyridinecarbothioamide-induced seizures also lead to changes in brain metabolism, including alterations in glucose utilization and changes in the levels of various metabolites.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 6-propyl-3-pyridinecarbothioamide-induced seizures in animal models is that they closely mimic the seizures seen in humans with epilepsy. This makes 6-propyl-3-pyridinecarbothioamide-induced seizures a useful tool for studying the mechanisms underlying epilepsy and for testing potential antiepileptic drugs. However, there are also some limitations to using 6-propyl-3-pyridinecarbothioamide-induced seizures. For example, the severity and duration of the seizures can vary depending on the dose of 6-propyl-3-pyridinecarbothioamide used and the strain of animal used. In addition, 6-propyl-3-pyridinecarbothioamide-induced seizures may not accurately reflect the mechanisms underlying other types of seizures or neurological disorders.

Direcciones Futuras

There are several future directions for research on 6-propyl-3-pyridinecarbothioamide and its effects on the central nervous system. One area of interest is the development of new antiepileptic drugs that target the mechanisms underlying 6-propyl-3-pyridinecarbothioamide-induced seizures. Another area of interest is the use of 6-propyl-3-pyridinecarbothioamide-induced seizures in the study of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new animal models that more accurately reflect the complexity of human epilepsy and other neurological disorders.

Métodos De Síntesis

6-propyl-3-pyridinecarbothioamide can be synthesized by reacting propylamine with 3-pyridinecarboxylic acid in the presence of thionyl chloride and hydrogen sulfide gas. The resulting product is then purified by recrystallization.

Aplicaciones Científicas De Investigación

6-propyl-3-pyridinecarbothioamide is commonly used in animal models to induce seizures for research purposes. It is widely used in the study of epilepsy and other neurological disorders. 6-propyl-3-pyridinecarbothioamide-induced seizures are a useful tool for studying the mechanisms underlying seizure generation, propagation, and termination.

Propiedades

IUPAC Name |

6-propylpyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQPQSBHECIJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)

![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)